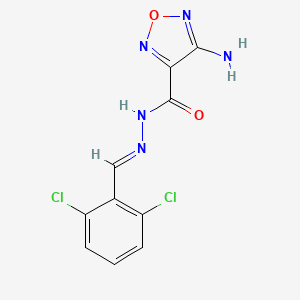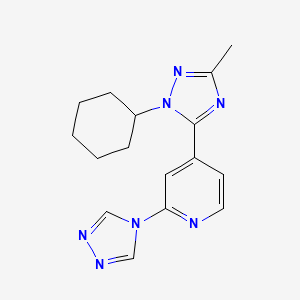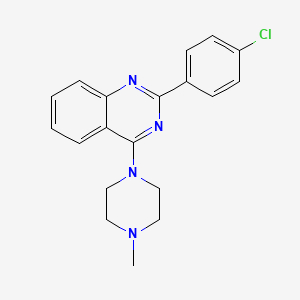![molecular formula C18H22N6O B5533838 3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)
3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide" is a compound related to the pyrazole and triazole classes. These compounds are of interest due to their diverse biological activities and potential applications in various fields, such as materials science and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives involves reactions under specific conditions. For instance, Kumara et al. (2018) described the synthesis of a related pyrazole derivative through a process involving elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using X-ray crystallography. This provides detailed insights into their crystal and molecular structure, as exemplified by studies like those of Kumara et al. (2018), who reported specific dihedral angles and conformational details of similar compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives typically undergo various chemical reactions due to their functional groups. These reactions can lead to the formation of diverse structures with different properties. For example, Panchal et al. (2011) described the reactions of pyrazole derivatives with various compounds to produce new structures, demonstrating the reactivity of these compounds (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are critical for their practical applications. Studies often use techniques like thermogravimetric analysis to assess these properties. Kumara et al. (2018) performed such analyses to determine the thermal stability of a similar pyrazole derivative (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key for understanding how pyrazole derivatives interact in various environments. Studies like those by Panchal et al. (2011) and Kumara et al. (2018) provide insights into these aspects through spectroscopic and structural analyses (Panchal & Patel, 2011); (Kumara et al., 2018).
Future Directions
properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13(2)8-15-9-17(23(3)22-15)18(25)20-10-14-6-4-5-7-16(14)24-12-19-11-21-24/h4-7,9,11-13H,8,10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNYEZYEHQNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)



![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-methylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5533812.png)
![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)
![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)
